Tetrabenazine mesylate

Description

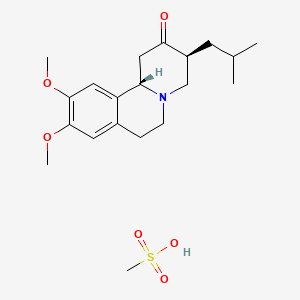

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDADYXNUCMTQG-DMLYUBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230302 | |

| Record name | Tetrabenazine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-53-5 | |

| Record name | Tetrabenazine methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenazine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABENAZINE METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X57I1N37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tetrabenazine Mesylate's Interaction with VMAT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine, a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), serves as a cornerstone therapy for hyperkinetic movement disorders such as the chorea associated with Huntington's disease. Its therapeutic efficacy is intrinsically linked to its ability to deplete presynaptic stores of monoamine neurotransmitters. This technical guide provides a comprehensive examination of the molecular mechanism of action of tetrabenazine mesylate, with a specific focus on its interaction with VMAT2. We will delve into the quantitative aspects of its binding and inhibition, detail the experimental protocols used to characterize this interaction, and provide visual representations of the key pathways and experimental workflows.

Introduction: The Role of VMAT2 in Monoaminergic Neurotransmission

Vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein crucial for the proper functioning of monoaminergic neurons in the central nervous system.[1][2] It is responsible for packaging monoamine neurotransmitters—including dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2] This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft. By sequestering cytotoxic monoamines within vesicles, VMAT2 also plays a neuroprotective role. The transport of monoamines into vesicles is an active process, driven by a proton gradient established by a vesicular-type H+-ATPase (V-ATPase).

Tetrabenazine's Mechanism of Action: Reversible Inhibition of VMAT2

Tetrabenazine exerts its pharmacological effects by acting as a potent and reversible inhibitor of VMAT2.[1] Unlike irreversible inhibitors, tetrabenazine's reversible binding allows for a more controlled and titratable modulation of monoamine levels. The inhibition of VMAT2 by tetrabenazine prevents the uptake of monoamines into synaptic vesicles, leaving them exposed to metabolic degradation by enzymes such as monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in the presynaptic terminal, resulting in reduced neurotransmitter release upon neuronal firing. The primary therapeutic effect in hyperkinetic disorders is attributed to the depletion of dopamine in the basal ganglia.[1]

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the structural basis of tetrabenazine's interaction with VMAT2.[3][4][5][6][7] These studies reveal that tetrabenazine binds to a central pocket within the transporter, accessible from the vesicle lumen.[3][7] This binding event locks VMAT2 in an occluded conformation, preventing its conformational cycling and thus inhibiting the transport of monoamines.[3][7]

Quantitative Analysis of Tetrabenazine-VMAT2 Interaction

The affinity and inhibitory potency of tetrabenazine and its metabolites for VMAT2 have been extensively characterized using various in vitro assays. The key parameters used to quantify this interaction are the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity and Inhibitory Potency of Tetrabenazine and its Metabolites for VMAT2

| Compound | Parameter | Value (nM) | Species/Tissue | Assay Type | Reference |

| (±)-Tetrabenazine | Ki | 8.07 ± 0.20 | Rat Striatum | [3H]DHTBZ Binding | [8] |

| (±)-Tetrabenazine | Kd | 1.34 | Not Specified | VMAT2 Binding | [9] |

| (±)-Tetrabenazine | IC50 | 3.2 | Not Specified | VMAT2 Inhibition | [10] |

| (±)-Tetrabenazine | IC50 | 28.8 | HEK-293-VMAT2:eGFP cells | [3H]Dopamine Uptake | [11] |

| (±)-Tetrabenazine | IC50 | ~300 | Not Specified | VMAT2 Inhibition | [12] |

| (+)-Tetrabenazine | Ki | 4.61 ± 0.31 | Rat Striatum | [3H]DHTBZ Binding | [8] |

| (-)-Tetrabenazine | Ki | 11.20 ± 1.03 | Rat Striatum | [3H]DHTBZ Binding | [8] |

| (+)-α-Dihydrotetrabenazine | Ki | 0.97 ± 0.48 | Rat Brain Striatum | [3H]DHTBZ Binding | [13] |

| (-)-α-Dihydrotetrabenazine | Ki | 2200 ± 300 | Rat Brain Striatum | [3H]DHTBZ Binding | [13] |

| (-)-β-Dihydrotetrabenazine | Ki | 13.4 | Not Specified | VMAT2 Binding | [14] |

| (±)-Dihydrotetrabenazine | Kd | 18 ± 4 | Wild-type human VMAT2 | [3H]DHTBZ Saturation Binding | [7][15] |

| (±)-Dihydrotetrabenazine | Kd | 26 ± 9 | Chimera human VMAT2 | [3H]DHTBZ Saturation Binding | [7][15] |

| Reserpine (competitor) | Ki | 161 ± 1 | Wild-type human VMAT2 | [3H]DHTBZ Competition Binding | [16] |

| Reserpine (competitor) | Ki | 173 ± 1 | Chimera human VMAT2 | [3H]DHTBZ Competition Binding | [16] |

Note: DHTBZ stands for dihydrotetrabenazine. The α and β designations refer to the stereoisomers of the active metabolites.

Experimental Protocols

The characterization of tetrabenazine's interaction with VMAT2 relies on well-established in vitro assays. Below are detailed methodologies for two key experiments.

[3H]Dihydrotetrabenazine ([3H]DHTBZ) Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (Ki) of tetrabenazine and its analogs for VMAT2.

a) Materials:

-

Radioligand: [3H]Dihydrotetrabenazine ([3H]DHTBZ)

-

Tissue Preparation: Rat striatal membranes or cells expressing recombinant VMAT2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled tetrabenazine or another VMAT2 ligand (e.g., 10 µM).

-

Test Compounds: this compound and other compounds of interest at various concentrations.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

b) Protocol:

-

Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]DHTBZ (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]DHTBZ). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]Dopamine Uptake Assay

This functional assay measures the ability of tetrabenazine to inhibit the VMAT2-mediated uptake of a monoamine substrate, such as dopamine.

a) Materials:

-

Radiolabeled Substrate: [3H]Dopamine.

-

Vesicle Preparation: Synaptic vesicles isolated from rat brain or cells expressing recombinant VMAT2.

-

Uptake Buffer: e.g., Sucrose buffer containing ATP and Mg2+ to energize the V-ATPase.

-

Test Compounds: this compound at various concentrations.

-

Stop Solution: Ice-cold buffer to terminate the uptake.

-

Filtration System and Scintillation Counter: As described for the binding assay.

b) Protocol:

-

Vesicle Preparation: Prepare synaptic vesicles from rat brain tissue by differential centrifugation and sucrose gradient fractionation.

-

Assay Setup: Pre-incubate the synaptic vesicles with varying concentrations of tetrabenazine in uptake buffer at 37°C.

-

Initiation of Uptake: Add a fixed concentration of [3H]Dopamine to initiate the transport reaction.

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.

-

Termination and Filtration: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove external [3H]Dopamine.

-

Radioactivity Measurement: Quantify the amount of [3H]Dopamine transported into the vesicles by liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of [3H]Dopamine uptake against the concentration of tetrabenazine to determine the IC50 value.

Visualizing the Mechanism and Experimental Workflows

Graphical representations are essential for understanding the complex biological processes and experimental procedures involved in studying tetrabenazine's mechanism of action.

Caption: Tetrabenazine inhibits VMAT2, preventing monoamine uptake into vesicles and leading to their degradation by MAO.

Caption: Workflow of the [3H]dihydrotetrabenazine binding assay to determine binding affinity.

Caption: Tetrabenazine binds to the lumen-facing state of VMAT2, inducing an occluded conformation and halting the transport cycle.

Conclusion

This compound's mechanism of action is a well-defined process centered on the reversible inhibition of VMAT2. This leads to the depletion of presynaptic monoamines, which is the basis for its therapeutic effect in managing hyperkinetic movement disorders. The quantitative data from binding and uptake assays, combined with the structural insights from cryo-EM studies, provide a robust framework for understanding its pharmacology. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of neuropharmacology and drug development, facilitating further investigation into VMAT2 as a therapeutic target.

References

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. EMDB-62498: Cryo-EM structure of human VMAT2 in complex with Tetrabenazine - Yorodumi [pdbj.org]

- 6. rcsb.org [rcsb.org]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tetrabenazine, VMAT2 inhibitor (CAS 58-46-8) | Abcam [abcam.com]

- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 12. rndsystems.com [rndsystems.com]

- 13. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]

- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 16. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Cellular Target of Tetrabenazine Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary cellular target of tetrabenazine mesylate, its mechanism of action, and the experimental protocols used to characterize its interactions.

The Primary Cellular Target: Vesicular Monoamine Transporter 2 (VMAT2)

The primary cellular target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2) , a crucial protein responsible for packaging monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles.[1][2] VMAT2 is a member of the solute carrier family 18 (SLC18) and is predominantly found in the central nervous system.[2][3] By sequestering monoamines such as dopamine, serotonin, and norepinephrine into vesicles, VMAT2 plays a vital role in regulating their subsequent release into the synaptic cleft and protecting them from enzymatic degradation in the cytoplasm.[1][2]

Tetrabenazine acts as a potent, reversible, and high-affinity inhibitor of VMAT2.[2][4] This inhibition disrupts the normal packaging of monoamines, leading to their depletion from presynaptic nerve terminals.[1][2] The resulting decrease in monoaminergic neurotransmission, particularly of dopamine, is the basis for tetrabenazine's therapeutic effects in hyperkinetic movement disorders like the chorea associated with Huntington's disease.[1][2] While tetrabenazine has been shown to have a much lower affinity for dopamine D2 receptors, this interaction is considered unlikely to be responsible for its primary therapeutic effects.[2]

Quantitative Analysis of Tetrabenazine Binding to VMAT2

The binding affinity of tetrabenazine and its metabolites to VMAT2 has been quantified using various in vitro assays. The following table summarizes key binding parameters reported in the literature. It is important to note that values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

| Compound | Parameter | Value (nM) | Species/Tissue | Reference |

| Tetrabenazine | Ki | 100 | - | [4] |

| Tetrabenazine | IC50 | 3.2 | - | [4] |

| Tetrabenazine | IC50 | 300 (for VMAT2 serotonin transport) | - | [5] |

| Tetrabenazine | IC50 | 28.8 | HEK-293-VMAT2:eGFP cells | [6] |

| Tetrabenazine | Ki | 2100 (for [3H]spiperone binding to dopamine receptors) | Rat Striatum | [7] |

| Dihydrotetrabenazine (DTBZ) | Kd | 18 ± 4 | Purified wild-type VMAT2 | [3][8] |

| Dihydrotetrabenazine (DTBZ) | Kd | 26 ± 9 | Purified VMAT2 chimera | [3][8] |

| Dihydrotetrabenazine ([3H]TBZOH) | Kd | 2.93 ± 0.84 | Human Platelets (MDD patients) | [9] |

| Dihydrotetrabenazine ([3H]TBZOH) | Kd | 3.63 ± 0.56 | Human Platelets (Controls) | [9] |

| Dihydrotetrabenazine derivative (13e) | IC50 | 5.13 ± 0.16 | Rat Striatal Synaptosomes | [10] |

| (+)-13e (Dihydrotetrabenazine derivative) | Ki | 1.48 | - | [11] |

Experimental Protocol: VMAT2 Radioligand Binding Assay

The following protocol details a standard radioligand binding assay to determine the affinity of a test compound for VMAT2, adapted from published methods.[12][13] This competitive binding assay utilizes [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity radioligand for VMAT2.

3.1. Materials

-

Membrane Preparation: Synaptic vesicles isolated from rat brain striatum or membranes from cells expressing recombinant VMAT2.

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ).

-

Unlabeled Ligand: High concentration of unlabeled tetrabenazine or reserpine for determining non-specific binding.

-

Test Compound: Compound of interest at various concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Vials.

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

3.2. Procedure

-

Reagent Preparation:

-

Dilute the membrane preparation, [3H]DTBZ, unlabeled ligand, and test compound to their working concentrations in the binding buffer.

-

-

Assay Plate Setup (in triplicate):

-

Total Binding: Add membrane preparation and [3H]DTBZ to the wells.

-

Non-Specific Binding: Add membrane preparation, [3H]DTBZ, and a high concentration of the unlabeled VMAT2 inhibitor.

-

Competition Binding: Add membrane preparation, [3H]DTBZ, and a range of concentrations of the test compound.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 90 minutes) to allow the binding to reach equilibrium.[6]

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

-

Washing:

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

3.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

-

Determine IC50: For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the concentration at which 50% of the radioligand is displaced (IC50).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

4.1. Signaling Pathway

Caption: Tetrabenazine's impact on dopaminergic signaling.

4.2. Experimental Workflow

Caption: Workflow for a VMAT2 radioligand binding assay.

References

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabenazine, VMAT2 inhibitor (CAS 58-46-8) | Abcam [abcam.com]

- 5. rndsystems.com [rndsystems.com]

- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 7. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 9. Altered affinity of the platelet vesicular monoamine transporter 2 to dihydrotetrabenazine in children with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Tetrabenazine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (TBZ), a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a cornerstone in the management of hyperkinetic movement disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure and stereochemistry, which dictates its affinity for VMAT2 and subsequent pharmacological activity. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of tetrabenazine, with a focus on its interaction with VMAT2. We will delve into the quantitative data of tetrabenazine analogs and metabolites, detail key experimental protocols for assessing VMAT2 inhibition, and visualize the associated biological pathways and experimental workflows.

Introduction: Tetrabenazine and VMAT2

Tetrabenazine exerts its therapeutic effect by depleting presynaptic stores of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[3][4] It achieves this by reversibly binding to and inhibiting VMAT2, a transport protein responsible for packaging these neurotransmitters into synaptic vesicles.[2][3] This inhibition of monoamine uptake into vesicles leads to their cytoplasmic degradation and a reduction in their release into the synaptic cleft, thereby mitigating the excessive dopaminergic signaling associated with hyperkinetic disorders.[2][3]

The tetrabenazine molecule possesses two chiral centers, leading to the existence of stereoisomers with markedly different pharmacological activities.[5][6] Furthermore, tetrabenazine is extensively metabolized in vivo to active metabolites, primarily dihydrotetrabenazine (DHTBZ) isomers, which also exhibit potent VMAT2 inhibitory activity and contribute significantly to the drug's overall therapeutic effect.[5][7] Understanding the SAR of tetrabenazine and its metabolites is therefore crucial for the rational design of novel VMAT2 inhibitors with improved efficacy and side-effect profiles.

Core Structure-Activity Relationship of Tetrabenazine

The affinity of tetrabenazine and its analogs for VMAT2 is highly dependent on their stereochemistry and the nature of substituents on the benzoquinolizine scaffold.

Stereochemistry at C3 and C11b

The (3R,11bR)-configuration is paramount for high-affinity binding to VMAT2.[5][7] The (+)-(3R,11bR)-enantiomer of tetrabenazine is significantly more potent than its (-)-(3S,11bS)-counterpart.[5] This stereoselectivity is also observed in the dihydrotetrabenazine metabolites, where the (2R,3R,11bR)-DHTBZ isomer displays the highest affinity for VMAT2.[5][7]

Modifications at the C2 Position

Reduction of the C2-keto group of tetrabenazine to a hydroxyl group, forming dihydrotetrabenazine, generally results in metabolites with high or even higher affinity for VMAT2. The stereochemistry of this newly formed hydroxyl group at C2 further influences binding affinity.

Substitutions on the Benzoquinolizine Ring

Modifications to the methoxy groups on the aromatic ring can influence both potency and metabolic stability. The development of deutetrabenazine, where the methoxy groups are deuterated, led to a longer half-life of the active metabolites and a more stable plasma concentration, allowing for a lower total daily dose and potentially fewer side effects.

Quantitative SAR Data

The following tables summarize the VMAT2 binding affinities for tetrabenazine, its enantiomers, and its primary metabolites.

Table 1: VMAT2 Binding Affinities of Tetrabenazine Enantiomers and Metabolites

| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki, nM) |

| (±)-Tetrabenazine | Racemic mixture | Not explicitly stated, used as reference |

| (+)-Tetrabenazine | (3R,11bR) | 4.47[5] |

| (-)-Tetrabenazine | (3S,11bS) | 36,400[5] |

| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96[5] |

| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | Not explicitly stated, low affinity |

| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | Data not available |

| (-)-β-Dihydrotetrabenazine | (2R,3S,11bS) | Not explicitly stated, low affinity |

Table 2: VMAT2 Binding and Uptake Inhibition of a Novel Dihydrotetrabenazine Analog

| Compound | VMAT2 Binding (IC50, nM) | [3H]DA Uptake Inhibition (IC50, nM) |

| Compound 13e | 5.13 ± 0.16 | 6.04 ± 0.03[8] |

Experimental Protocols

VMAT2 Binding Assay ([3H]Dihydrotetrabenazine Binding)

This assay quantifies the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand, [3H]dihydrotetrabenazine ([3H]DTBZ), from its binding site on the transporter.

Methodology:

-

Membrane Preparation:

-

Rat striata are homogenized in a sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate synaptic vesicles rich in VMAT2.[9]

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 inhibitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]DTBZ (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[3H]Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a monoamine substrate, such as dopamine, into synaptic vesicles.

Methodology:

-

Synaptic Vesicle Preparation:

-

Synaptic vesicles are isolated from rat striatum as described in the VMAT2 binding assay.[9]

-

-

Uptake Reaction:

-

Vesicles are incubated with [3H]dopamine in the presence of ATP (to energize the proton pump that drives monoamine transport) and varying concentrations of the test compound.

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration, and the amount of [3H]dopamine accumulated inside the vesicles is quantified by scintillation counting.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of the test compound that inhibits 50% of dopamine uptake, is determined.[8]

-

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of tetrabenazine at the presynaptic terminal.

Caption: Mechanism of action of tetrabenazine at the presynaptic terminal.

Experimental Workflow

The following diagram outlines the workflow for a typical VMAT2 binding assay.

Caption: Workflow for a [3H]dihydrotetrabenazine VMAT2 binding assay.

Conclusion

The structure-activity relationship of tetrabenazine is well-defined, with stereochemistry playing a critical role in its high-affinity binding to VMAT2. The (+)-(3R,11bR)-configuration is essential for potent inhibition. The active metabolites of tetrabenazine, particularly (+)-α-dihydrotetrabenazine, also exhibit high affinity for VMAT2 and contribute significantly to its therapeutic effects. The development of deuterated analogs like deutetrabenazine highlights how subtle structural modifications can lead to improved pharmacokinetic profiles. A thorough understanding of the SAR of tetrabenazine continues to guide the development of novel VMAT2 inhibitors for the treatment of hyperkinetic movement disorders.

References

- 1. Tetrabenazine - Wikipedia [en.wikipedia.org]

- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 4. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrabenazine inhibition of monoamine uptake and methamphetamine behavioral effects: Locomotor activity, drug discrimination and self-administration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Tetrabenazine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine is a pivotal therapeutic agent for managing hyperkinetic movement disorders, most notably the chorea associated with Huntington's disease. This technical guide provides an in-depth exploration of the pharmacological profile of tetrabenazine mesylate, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. The document delves into the molecular mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and clinical trial data, presenting quantitative information in structured tables and elucidating complex pathways and protocols through detailed diagrams.

Mechanism of Action: Reversible Inhibition of VMAT2

Tetrabenazine exerts its therapeutic effects primarily through the reversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of presynaptic vesicles within neurons of the central nervous system. Its primary function is to transport monoamine neurotransmitters—dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[1]

By binding to VMAT2, tetrabenazine and its active metabolites block the uptake of monoamines into synaptic vesicles.[1] This action leads to the depletion of monoamine stores within the presynaptic neuron, as the unprotected neurotransmitters in the cytoplasm are metabolized by monoamine oxidase (MAO).[1] The resulting decrease in the vesicular packaging and release of dopamine is believed to be the principal mechanism underlying the amelioration of chorea.[1] While tetrabenazine also exhibits a weak affinity for the dopamine D2 receptor, this interaction is considered clinically insignificant compared to its potent VMAT2 inhibition.[1]

Signaling Pathway: VMAT2 Inhibition and Monoamine Depletion

The following diagram illustrates the mechanism of action of tetrabenazine at the presynaptic terminal.

Pharmacodynamics

The primary pharmacodynamic effect of tetrabenazine is the reduction of chorea. This is a dose-dependent effect, and careful titration is necessary to balance efficacy with potential adverse effects.

VMAT2 Binding Affinity

The binding affinity of tetrabenazine and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), to VMAT2 is a key determinant of its potency. The (+)-enantiomers of these compounds exhibit significantly higher affinity for VMAT2.

| Compound | Ki (nM) |

| Tetrabenazine (racemic) | 4.47 |

| (+)-α-Dihydrotetrabenazine | 0.97 - 1.5 |

| (-)-α-Dihydrotetrabenazine | 2200 |

| (+)-β-Dihydrotetrabenazine | 12.4 |

Pharmacokinetics

The pharmacokinetic profile of tetrabenazine is characterized by extensive first-pass metabolism and the significant contribution of its active metabolites to the overall therapeutic effect.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, tetrabenazine is rapidly and extensively absorbed. However, it undergoes significant first-pass metabolism, primarily by carbonyl reductase, to its two major active metabolites: α-HTBZ and β-HTBZ.[1] As a result, plasma concentrations of the parent drug are often low or undetectable.[2] These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[1] The half-life of tetrabenazine is approximately 10 hours, while the half-lives of its active metabolites are shorter.[2]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for tetrabenazine and its active metabolites in humans.

| Parameter | Tetrabenazine | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |

| Tmax (hours) | ~1.5 | ~1.5 | ~1.5 |

| Half-life (hours) | ~10 | 4 - 8 | 2 - 4 |

| Protein Binding | 82-85% | 44-59% | 44-59% |

| Bioavailability | Low and erratic | High | High |

Influence of CYP2D6 Polymorphism

The metabolism of tetrabenazine's active metabolites is highly dependent on the activity of the CYP2D6 enzyme, which exhibits genetic polymorphism. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. Poor metabolizers have significantly higher exposure to the active metabolites.[1]

| Metabolite | Fold-Increase in Exposure (Poor vs. Extensive Metabolizers) |

| α-HTBZ | ~3-fold |

| β-HTBZ | ~9-fold |

This variability necessitates careful dose adjustments in patients who are poor CYP2D6 metabolizers or are taking strong CYP2D6 inhibitors.[1]

Clinical Efficacy and Safety

The efficacy and safety of tetrabenazine for the treatment of chorea in Huntington's disease have been established in several clinical trials, most notably the TETRA-HD study.

Efficacy in Huntington's Disease

The primary efficacy endpoint in clinical trials is typically the change in the Unified Huntington's Disease Rating Scale (UHDRS) total maximal chorea score.

| Study | Treatment Group | Placebo Group | Adjusted Mean Effect Size (UHDRS Units) |

| TETRA-HD (12 weeks) | -5.0 unit reduction | -1.5 unit reduction | -3.5 |

| Open-label Extension (80 weeks) | -4.6 unit reduction from baseline | N/A | N/A |

Safety and Tolerability

Tetrabenazine is associated with several adverse events, some of which can be serious. The most common adverse events are dose-dependent and can often be managed by dose adjustment.

| Adverse Event | Tetrabenazine (%) (TETRA-HD Study) | Placebo (%) (TETRA-HD Study) | Open-label Extension (%) (N=75) |

| Sedation/Somnolence | 31 | 3 | 24 |

| Depression | 19 | 0 | 23 |

| Insomnia | 19 | 0 | 13 |

| Akathisia | 19 | 0 | 12 |

| Anxiety | 15 | 7 | 17 |

| Nausea | 13 | 7 | Not Reported |

| Fatigue | 11 | 7 | Not Reported |

| Parkinsonism | Not Reported | Not Reported | Increased scores from baseline |

A black box warning for increased risk of depression and suicidality is included in the prescribing information for tetrabenazine.[3]

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol describes a typical in vitro radioligand binding assay to determine the affinity of test compounds for VMAT2.

Objective: To quantify the binding affinity (Ki) of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-Dihydrotetrabenazine ([³H]-DTBZ)

-

Membrane Preparation: Synaptosomal membranes prepared from rat striatum or cells expressing recombinant VMAT2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Tetrabenazine (as a reference compound) and other experimental compounds.

-

Non-specific Binding Control: A high concentration of a known VMAT2 ligand (e.g., unlabeled tetrabenazine).

-

Scintillation Counter and Vials.

-

Glass Fiber Filters.

-

Filtration Manifold.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation and a fixed concentration of [³H]-DTBZ.

-

Non-specific Binding: Membrane preparation, [³H]-DTBZ, and a saturating concentration of unlabeled tetrabenazine.

-

Competition: Membrane preparation, [³H]-DTBZ, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a well-characterized VMAT2 inhibitor with a clear mechanism of action and demonstrated efficacy in treating chorea associated with Huntington's disease. Its complex pharmacokinetic profile, particularly the influence of CYP2D6 polymorphism, necessitates a careful and individualized approach to dosing. While effective, its use is associated with a significant risk of adverse events, including depression and suicidality, which require vigilant monitoring. This technical guide provides a comprehensive overview of the pharmacological data essential for researchers and clinicians working with this important therapeutic agent.

References

A Deep Dive into the Molecular Distinctions Between Tetrabenazine Mesylate and Deutetrabenazine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular, pharmacokinetic, and pharmacodynamic differences between tetrabenazine mesylate and its deuterated analogue, deutetrabenazine. The document is intended for an audience of researchers, scientists, and professionals involved in drug development, offering a detailed comparison supported by quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Core Molecular Differences: The Role of Deuterium

Tetrabenazine and deutetrabenazine share the same fundamental molecular structure and mechanism of action as reversible inhibitors of vesicular monoamine transporter 2 (VMAT2).[1][2] The critical distinction lies in the selective replacement of six hydrogen atoms with their heavier, stable isotope, deuterium, on the two methoxy groups of the tetrabenazine molecule to create deutetrabenazine.[3][4] This isotopic substitution, known as deuteration, does not alter the pharmacodynamic properties of the active metabolites but profoundly impacts the drug's metabolic stability.[5][6]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage by cytochrome P450 2D6 (CYP2D6), the primary enzyme responsible for the metabolism of tetrabenazine's active metabolites.[2][8] This phenomenon, known as the kinetic isotope effect, slows down the rate of metabolism, leading to significant pharmacokinetic differences between the two drugs.[9]

Comparative Pharmacokinetics: A Quantitative Overview

The strategic deuteration of deutetrabenazine results in a more favorable pharmacokinetic profile compared to tetrabenazine. This is primarily characterized by a longer half-life of its active metabolites, reduced peak plasma concentrations (Cmax), and increased overall exposure (AUC), allowing for a lower and less frequent dosing regimen with potentially improved tolerability.[10][11][12]

| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine | Fold Difference (Deutetrabenazine vs. Tetrabenazine) | Reference |

| Active Metabolites | (α+β)-dihydrotetrabenazine (HTBZ) | Deuterated (α+β)-dihydrotetrabenazine (deu-HTBZ) | N/A | [10] |

| Mean Elimination Half-life (t½) of Active Metabolites | ~4.5 hours | ~9.4 hours | ~2-fold increase | [8][11] |

| Peak Plasma Concentration (Cmax) of Active Metabolites | Higher | Lower | ~50% lower Cmax of total (α+β)-HTBZ with comparable exposure | [12][13] |

| Area Under the Curve (AUC) of Active Metabolites | Lower | Higher | ~2-fold increase in overall exposure | [10][11] |

| Dosing Frequency | Typically three times a day | Twice a day | Reduced | [14] |

Mechanism of Action: VMAT2 Inhibition

Both tetrabenazine and deutetrabenazine act as reversible inhibitors of VMAT2, a transporter protein responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into presynaptic vesicles.[1][15] By inhibiting VMAT2, these drugs lead to the depletion of monoamines at the nerve terminal, reducing their availability for release into the synapse.[1][9] This reduction in dopaminergic neurotransmission is the therapeutic basis for their use in treating hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[2][16]

The active metabolites of both drugs, the α- and β-dihydrotetrabenazine isomers, are responsible for this VMAT2 inhibition.[10] In vitro binding studies have confirmed that the deuterated and non-deuterated active metabolites have comparable binding affinities for VMAT2.[10]

VMAT2 Inhibition Signaling Pathway

Experimental Protocols

In Vitro VMAT2 Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of tetrabenazine and deutetrabenazine metabolites for VMAT2.

Materials:

-

Rat striatal tissue homogenate (source of VMAT2)

-

[³H]dihydrotetrabenazine ([³H]DHTBZ) as the radioligand

-

Test compounds (tetrabenazine, deutetrabenazine, and their respective α- and β-dihydro metabolites)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Methodology:

-

Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant containing the membrane fraction with VMAT2 is used for the assay.

-

Assay Setup: In a series of tubes, combine the striatal membrane preparation, a fixed concentration of [³H]DHTBZ, and varying concentrations of the unlabeled test compounds. Include control tubes with only the radioligand (total binding) and tubes with an excess of unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the striatum of freely moving rats following the administration of tetrabenazine or deutetrabenazine.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

-

Tetrabenazine or deutetrabenazine solution for administration

Methodology:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically expose the skull and drill a small hole over the target brain region (striatum). Implant a guide cannula aimed at the striatum and secure it with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate and then collect several baseline dialysate samples into vials containing a small amount of antioxidant solution to prevent monoamine degradation.

-

Drug Administration: Administer tetrabenazine or deutetrabenazine to the rat (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin concentrations using an HPLC-ECD system. The system separates the monoamines chromatographically, and the electrochemical detector provides sensitive and selective quantification.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

References

- 1. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. medium.com [medium.com]

- 4. biorxiv.org [biorxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. medium.com [medium.com]

- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Tetrabenazine Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrabenazine Mesylate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor, leading to the depletion of monoamines such as dopamine, serotonin, and norepinephrine at nerve terminals.[1][2] This mechanism of action makes it effective in the treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] The mesylate salt of tetrabenazine is often utilized in pharmaceutical formulations to improve solubility and bioavailability. This guide details the synthetic route to tetrabenazine and its subsequent conversion to the mesylate salt, along with comprehensive characterization methodologies.

Synthesis of Tetrabenazine

The synthesis of tetrabenazine can be achieved through various routes. A common and efficient method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 3-(dimethylaminomethyl)-5-methyl-2-hexanone.

Experimental Protocol: Synthesis of Tetrabenazine

Step 1: Synthesis of 3-(dimethylaminomethyl)-5-methyl-2-hexanone

-

Reagents: Dimethylamine hydrochloride, paraformaldehyde, 5-methyl-2-hexanone, methanol, hydrochloric acid.

-

Procedure: To a solution of dimethylamine hydrochloride (0.5 mol) and paraformaldehyde (1 mol) in methanol (500 mL), add 5-methyl-2-hexanone (1.5 mol) and a catalytic amount of 0.1 N hydrochloric acid (0.05 mol). The reaction mixture is heated to 55-60°C and stirred for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with n-hexane under acidic conditions to remove unreacted starting material. The aqueous phase is then basified to a pH of 7-9 with a dilute sodium hydroxide solution and extracted multiple times with n-hexane. The combined organic phases are concentrated, and the resulting intermediate is purified by vacuum distillation.[3]

Step 2: Synthesis of Tetrabenazine

-

Reagents: 3-(dimethylaminomethyl)-5-methyl-2-hexanone, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, water, tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.

-

Procedure: A mixture of 3-(dimethylaminomethyl)-5-methyl-2-hexanone (0.175 mol), 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (0.175 mol), and a catalytic amount of TBAB (0.018 mol) in water (300 mL) is heated to 50-60°C and stirred for 24 hours. Upon cooling to room temperature, the solid product precipitates. The crude tetrabenazine is collected by filtration, washed with water, and can be further purified by recrystallization to yield a product with a purity greater than 99.5% (HPLC).[3]

Synthesis of this compound

The mesylate salt of tetrabenazine is prepared by reacting the free base with methanesulfonic acid. This conversion enhances the aqueous solubility of the compound.

Experimental Protocol: Formation of this compound

-

Reagents: Tetrabenazine free base, methanesulfonic acid, suitable organic solvent (e.g., isopropanol, acetone).

-

Procedure: Dissolve the tetrabenazine free base in an appropriate organic solvent. To this solution, add one equivalent of methanesulfonic acid dropwise while stirring. The protonation of the tertiary amine nitrogen on the tetrabenazine molecule leads to the formation of the ammonium methanesulfonate salt.[1] The resulting this compound salt typically precipitates from the solution and can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Characterization of Tetrabenazine and its Mesylate Salt

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized compounds.

Physicochemical Properties

| Property | Tetrabenazine | This compound |

| Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₇NO₃ · CH₄O₃S |

| Molecular Weight | 317.42 g/mol | 413.52 g/mol |

| Melting Point | 126-128 °C[4] | Slightly elevated compared to the free base[1] |

| Solubility | Sparingly soluble in water[4] | Sparingly soluble in water, soluble in alcohol[5] |

Spectroscopic and Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of tetrabenazine and its mesylate salt.

-

Method 1:

-

Column: C18 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Methanol: 0.1% Ammonia water (50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Column Temperature: 40 °C

-

-

Method 2 (for plasma samples):

-

Column: Zorbax SB C18

-

Mobile Phase: Acetonitrile: 5 mM Ammonium Acetate (60:40 v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: LC-MS/MS[2]

-

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. For tetrabenazine, the protonated molecular ion [M+H]⁺ is observed at m/z 318.[6] Fragmentation analysis can provide further structural information.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

Tetrabenazine: Key peaks include those corresponding to the C=O (ketone) stretching, C-N stretching, and C-O (methoxy) stretching vibrations.

-

This compound: In addition to the tetrabenazine peaks, the spectrum will show characteristic peaks for the sulfonate group (S=O stretching).

4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure.

-

¹H NMR (Tetrabenazine): The spectrum will show distinct signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the isoquinoline and isobutyl moieties.

-

¹H NMR (this compound): Upon salt formation, the proton signals in the vicinity of the protonated tertiary nitrogen will experience a downfield shift. A new singlet corresponding to the methyl protons of the methanesulfonate counter-ion will also be present.

-

¹³C NMR: The carbon spectrum will complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule.

Visualizations

Signaling Pathway: Mechanism of Action of Tetrabenazine

References

- 1. Buy Tetrabenazine methanesulfonate | 804-53-5 | >98% [smolecule.com]

- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrabenazine [webbook.nist.gov]

- 4. Tetrabenazine CAS#: 58-46-8 [m.chemicalbook.com]

- 5. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

Tetrabenazine: A Technical Guide to Its Discovery and Application as a Foundational Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (TBZ), a synthetic benzoquinolizine derivative, has traversed a remarkable journey from its initial investigation as an antipsychotic agent to becoming an indispensable tool in neuroscience research. Its potent and specific mechanism of action—the reversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2)—provides a reliable method for depleting presynaptic stores of key monoamine neurotransmitters. This action has enabled researchers to develop robust animal models for hyperkinetic movement disorders and to dissect the complex roles of dopamine, serotonin, and norepinephrine in the central nervous system. This technical guide provides an in-depth exploration of the discovery and history of tetrabenazine, its core mechanism, detailed protocols for its use in key preclinical experiments, and a summary of critical quantitative data that underpins its utility as a research tool.

Discovery and Historical Context

Tetrabenazine was first synthesized in the 1950s at the research laboratories of Hoffmann-La Roche by O. Schneider and A. Brossi.[1][2] The initial impetus for its development was the search for compounds with reserpine-like activity for use in the treatment of psychosis and schizophrenia.[1][2] Early clinical studies in Europe showed some antipsychotic effects, but its utility was soon overshadowed by the greater efficacy of phenothiazines.[1]

However, the observation that TBZ shared reserpine's monoamine-depleting properties led to its investigation in various hyperkinetic movement disorders.[1] This shift in focus proved fruitful, and by 1971, tetrabenazine was approved in the United Kingdom for treating chorea associated with Huntington's disease.[3] Decades later, on August 15, 2008, it became the first drug approved by the U.S. Food and Drug Administration (FDA) for this indication, solidifying its clinical importance.[4][5] Throughout this period, its specific and reversible mechanism made it an increasingly valuable tool for laboratory research.

Core Mechanism of Action: VMAT2 Inhibition

The pharmacological effects of tetrabenazine are primarily mediated through its high-affinity, reversible binding to the Vesicular Monoamine Transporter 2 (VMAT2).[4][6][7]

-

VMAT2 Function: VMAT2 is a crucial transport protein located on the membrane of synaptic vesicles within presynaptic neurons.[8] Its function is to pump cytosolic monoamines—including dopamine, norepinephrine, serotonin, and histamine—into the vesicles, a process essential for their storage and subsequent release into the synaptic cleft.[7][8]

-

Tetrabenazine's Inhibitory Action: Tetrabenazine binds to VMAT2 and blocks this transport function. Unlike reserpine, which binds irreversibly, TBZ's inhibition is reversible.[1] This blockade prevents the sequestration of monoamines into vesicles.

-

Consequence of Inhibition: Monoamines that can no longer be stored in vesicles remain in the cytoplasm, where they are vulnerable to degradation by enzymes such as monoamine oxidase (MAO). The net result is a depletion of the total stores of releasable monoamines in the presynaptic terminal, leading to reduced neurotransmission.

This precise mechanism allows for the controlled and temporary depletion of monoamines, making TBZ an ideal tool for studying the consequences of monoaminergic deficits.

Quantitative Data Summary

The utility of tetrabenazine as a research tool is defined by its potency and selectivity. The following tables summarize key quantitative data from preclinical studies.

Table 1: VMAT2 Binding Affinity

| Compound | Preparation | Ki (nM) | Source |

|---|---|---|---|

| (±)-Tetrabenazine | Racemic Mixture | 7.62 ± 0.20 | [7] |

| (+)-Tetrabenazine | Enantiomer | 4.47 ± 0.21 | [7][9] |

| (-)-Tetrabenazine | Enantiomer | 36,400 ± 4560 | [7][9] |

| (+)-α-Dihydrotetrabenazine | Active Metabolite | 0.97 - 3.96 | [7][10] |

| (-)-α-Dihydrotetrabenazine | Active Metabolite | 2,200 - 23,700 |[7][10] |

Table 2: Monoamine Depletion in Rodent Brain

| Species | Dose (mg/kg) & Route | Brain Region | Dopamine Depletion | Serotonin Depletion | Norepinephrine Depletion | Source |

|---|---|---|---|---|---|---|

| Rat | 0.75 - 1.0 (Route not specified) | Striatum / N. Accumbens | 57 - 75% | 15 - 30% | 15 - 30% | |

| Rat | Dose not specified | Whole Brain | 40% | 44% | 41% | |

| Rat | ~0.4 (s.c.) | Striatum | Effective Depletion | Not specified | Not specified |

| Rat | ~2.0 (s.c.) | Not specified | Not specified | Effective Depletion | Effective Depletion | |

Experimental Protocols and Applications

Tetrabenazine is a cornerstone for creating animal models of monoamine depletion, primarily to study movement disorders and motivational deficits.

Modeling Parkinsonian Deficits: The Catalepsy Test

Tetrabenazine-induced dopamine depletion can produce a cataleptic state in rodents, characterized by a failure to correct an externally imposed posture. This model is widely used to screen for anti-parkinsonian drugs.

Detailed Methodology: Tetrabenazine-Induced Catalepsy in Rats

-

Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (200-250g). House animals with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.

-

Drug Administration:

-

Prepare Tetrabenazine solution by dissolving in a minimal volume of glacial acetic acid and diluting with sterile water or saline to the final concentration. A typical dose to induce catalepsy is 2-4 mg/kg , administered intraperitoneally (i.p.).

-

The control group receives an equivalent volume of the vehicle.

-

-

Catalepsy Assessment (Bar Test):

-

The testing apparatus consists of a horizontal wooden or metal bar (approx. 1 cm diameter) elevated 9 cm above a flat surface.

-

At set time points after TBZ injection (e.g., 30, 60, 90, 120, and 180 minutes), gently place the rat's forepaws onto the bar.

-

Start a stopwatch immediately. Measure the time (in seconds) the rat remains in this imposed posture. This is the catalepsy score or descent latency.

-

The test is terminated if the rat removes both paws from the bar or if a pre-determined cut-off time is reached (e.g., 180 seconds) to avoid undue stress.

-

-

Data Analysis: Compare the mean catalepsy scores between the tetrabenazine-treated group and the vehicle control group at each time point using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).

Measuring Monoamine Depletion: In Vivo Microdialysis

To directly quantify the neurochemical effects of tetrabenazine, in vivo microdialysis is the gold standard. This technique allows for the sampling of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Detailed Methodology: Microdialysis in Rat Striatum

-

Surgical Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Following aseptic procedures, drill a small hole in the skull over the target brain region (e.g., the striatum).

-

Surgically implant a microdialysis guide cannula at the precise stereotaxic coordinates for the striatum. Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake rat in a specialized cage that allows free movement.

-

Gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cut-off) through the guide cannula into the striatum.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow the system to equilibrate for 1-2 hours. Begin collecting baseline dialysate samples in vials, typically every 20 minutes.

-

-

Tetrabenazine Administration & Sampling:

-

After collecting at least three stable baseline samples, administer tetrabenazine (e.g., 2 mg/kg, i.p.).

-

Continue to collect dialysate samples every 20 minutes for several hours to monitor the depletion and subsequent recovery of monoamine levels.

-

-

Sample Analysis (HPLC-ED):

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[7]

-

This system separates the monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA) based on their physicochemical properties.

-

The electrochemical detector quantifies the concentration of each analyte in the sample.

-

-

Data Analysis: Calculate the concentration of each monoamine in every sample. Express the post-injection levels as a percentage of the average baseline concentration for each animal.

Conclusion

From its origins as a potential antipsychotic to its current status as a cornerstone of preclinical neuroscience, tetrabenazine's journey highlights the value of understanding precise pharmacological mechanisms. Its ability to reliably and reversibly deplete monoamines by inhibiting VMAT2 has provided researchers with an invaluable model to investigate the neurobiology of movement disorders like Huntington's and Parkinson's disease, as well as the fundamental roles of dopamine and other neurotransmitters in behavior. The development of radio-labeled versions of TBZ and its analogs for PET imaging further extends its utility from the laboratory bench to diagnostic applications.[11][12] The continued use of tetrabenazine in foundational research ensures its legacy as a powerful and enduring tool for drug discovery and the advancement of neuroscience.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrabenazine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]

- 6. protocols.io [protocols.io]

- 7. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Tetrabenazine mesylate enantiomers and their specific activity

An In-depth Technical Guide to the Enantiomers of Tetrabenazine and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is clinically used for the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2] The commercially available drug is a racemic mixture of (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ.[1] In vivo, tetrabenazine is rapidly metabolized into several active metabolites known as dihydrotetrabenazines (HTBZ). The therapeutic and pharmacological activities of tetrabenazine and its metabolites are highly stereospecific. This guide provides a detailed examination of the specific activities of tetrabenazine enantiomers and their dihydrotetrabenazine metabolites, focusing on their interaction with VMAT2.

Pharmacology of Tetrabenazine Enantiomers

The primary mechanism of action for tetrabenazine is the inhibition of VMAT2, which leads to the depletion of monoamines (e.g., dopamine, serotonin, and norepinephrine) from presynaptic nerve terminals.[2][3] Research has demonstrated a significant difference in the binding affinity of the two tetrabenazine enantiomers to VMAT2.

The (+)-tetrabenazine enantiomer is substantially more potent in its binding to VMAT2 than the (-)-enantiomer. One study reported that (+)-TBZ is approximately 8000-fold more potent than (-)-TBZ.[1][4] Another study found the (+)-form to be 3-fold more potent.[3][5] This pronounced stereoselectivity underscores the importance of the specific three-dimensional conformation for interaction with the VMAT2 binding site.

Data Presentation: VMAT2 Binding Affinities of Tetrabenazine Enantiomers

The following table summarizes the inhibitory constants (Ki) for the binding of tetrabenazine enantiomers to VMAT2, as determined by competitive radioligand binding assays.

| Compound | Configuration | VMAT2 Binding Affinity (Ki, nM)[1] | VMAT2 Binding Affinity (Ki, nM)[3] |

| (±)-Tetrabenazine | Racemic | 7.62 ± 0.20 | - |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 ± 0.21 | - |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 ± 4560 | - |

Note: Lower Ki values indicate higher binding affinity.

Metabolism of Tetrabenazine

Tetrabenazine itself is a prodrug that undergoes rapid and extensive first-pass metabolism, primarily through the reduction of its 2-keto group.[1] This metabolic process generates active metabolites called dihydrotetrabenazines (HTBZ or DHTBZ). The reduction creates a new chiral center at the C-2 position, leading to the formation of four primary stereoisomers from the initial racemic mixture: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[1][6] These metabolites are considered the major pharmacologically active substances in vivo.[1]

Caption: Metabolic pathway of racemic tetrabenazine to its four main dihydrotetrabenazine stereoisomers.

Pharmacology of Dihydrotetrabenazine Stereoisomers

The binding of dihydrotetrabenazine metabolites to VMAT2 is also highly stereospecific. The (+)-α-HTBZ (2R,3R,11bR) isomer consistently demonstrates the highest affinity for VMAT2, even slightly more potent than the parent (+)-tetrabenazine.[1][4] In contrast, its enantiomer, (-)-α-HTBZ, has a dramatically lower affinity, with reported potency differences as high as 6000-fold.[1] The (3R,11bR) configuration has been identified as a key structural feature for high-affinity VMAT2 binding.[1][4] This profound difference in activity among metabolites is a critical factor in the overall therapeutic effect and side-effect profile of tetrabenazine administration. Recent studies suggest that while (+)-α-HTBZ is the most potent, (+)-β-HTBZ may be the primary contributor to VMAT2 inhibition after tetrabenazine administration due to its relative abundance in circulation.[6][7][8]

Data Presentation: VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers

The following table summarizes the VMAT2 binding affinities for all eight stereoisomers of dihydrotetrabenazine, demonstrating the critical role of stereochemistry.

| Compound | Configuration | VMAT2 Binding Affinity (Ki, nM)[1] |

| α-Isomers | ||

| (+)-α-HTBZ | (2R,3R,11bR) | 3.96 ± 0.40 |

| (-)-α-HTBZ | (2S,3S,11bS) | 23,700 ± 2350 |

| β-Isomers | ||

| (+)-β-HTBZ | (2S,3R,11bR) | 13.4 ± 1.36 |

| (-)-β-HTBZ | (2R,3S,11bS) | 35,600 ± 3210 |

| Other Isomers | ||

| (2S,3S,11bR)-HTBZ | cis-isomer | 1,430 ± 110 |

| (2R,3R,11bS)-HTBZ | cis-isomer | 43,100 ± 3870 |

| (2R,3S,11bR)-HTBZ | cis-isomer | 26.7 ± 2.45 |

| (2S,3R,11bS)-HTBZ | cis-isomer | 56,300 ± 5120 |

Mechanism of Action at VMAT2

VMAT2 is a transport protein located on the membrane of synaptic vesicles within presynaptic neurons.[9] Its function is to translocate monoamine neurotransmitters from the neuronal cytoplasm into the vesicles, a process driven by a proton gradient.[10] Once inside the vesicles, neurotransmitters are stored and protected from metabolic degradation by enzymes like monoamine oxidase (MAO) prior to their release into the synaptic cleft.[3]

Tetrabenazine's active metabolites, particularly (+)-α-HTBZ and (+)-β-HTBZ, act as high-affinity, reversible inhibitors of VMAT2.[1][9] By binding to the transporter, they block the uptake of monoamines into synaptic vesicles. This leads to an accumulation of cytoplasmic monoamines, which are then degraded by MAO. The overall effect is a depletion of monoamine stores (dopamine, serotonin, norepinephrine) available for release, which alleviates the hyperkinetic symptoms associated with excessive dopaminergic signaling.[9]

Caption: Mechanism of VMAT2 inhibition by active tetrabenazine metabolites, leading to monoamine depletion.

Experimental Protocols

Protocol: Chemical Resolution of (±)-Tetrabenazine

This protocol describes the separation of racemic tetrabenazine into its individual (+)- and (-)-enantiomers using a chiral resolving agent.

Objective: To obtain optically pure (+)-(3R,11bR)-tetrabenazine and (-)-(3S,11bS)-tetrabenazine.

Materials:

-

(±)-Tetrabenazine

-

(1S)-(+)-10-camphorsulfonic acid (for resolving (+)-TBZ)

-

(1R)-(-)-10-camphorsulfonic acid (for resolving (-)-TBZ)

-

Acetone

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

-

Standard laboratory glassware and filtration apparatus

Procedure for (+)-(3R,11bR)-Tetrabenazine:

-

Dissolve (±)-tetrabenazine (e.g., 17 g, 53.6 mmol) in warm acetone (e.g., 230 mL).[1]

-

Add a solution of (1S)-(+)-10-camphorsulfonic acid (e.g., 6.2 g, 26.7 mmol, 0.5 equivalents) to the warm tetrabenazine solution.[1]

-

Allow the mixture to cool to room temperature while stirring.

-

Let the mixture stand at room temperature for 48 hours to allow for the crystallization of the diastereomeric salt.[1]

-

Collect the resulting crystals by filtration. These crystals are the (+)-tetrabenazine-(+)-camphorsulfonate salt.

-

To improve enantiomeric purity, recrystallize the salt from fresh acetone.[1]

-

To obtain the free base, dissolve the purified salt in methanol and neutralize the solution to a pH of 8 with ammonium hydroxide.[1]

-

The free (+)-tetrabenazine will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.